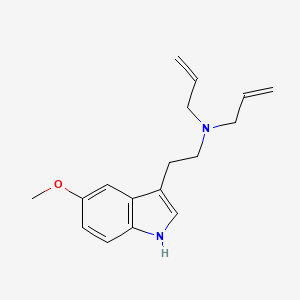

N,N-Diallyl-5-methoxytryptamine

Vue d'ensemble

Description

La 5-méthoxy-N,N-diallyltryptamine, communément appelée 5-méthoxy DALT, est un dérivé synthétique de la tryptamine. Elle a été synthétisée pour la première fois par Alexander Shulgin en 2004. Ce composé est connu pour ses propriétés psychoactives et a été utilisé dans diverses études de recherche pour comprendre ses effets sur le cerveau et le corps humains .

Mécanisme D'action

Target of Action

N,N-Diallyl-5-methoxytryptamine, also known as 5-MeO-DALT, is a synthetic analog of O-methylbufotenine . It primarily targets the 5-hydroxytryptamine (5-HT) receptors , particularly 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6 . These receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They play a crucial role in the neurotransmission of serotonin, which affects mood, cognition, and perception .

Mode of Action

5-MeO-DALT binds to the 5-HT receptors with Ki values lower than 10μM . This binding alters the normal functioning of these receptors, leading to changes in the transmission of serotonin signals. The compound also acts as a DAT and SERT monoamine reuptake inhibitor

Biochemical Pathways

The inhibition of monoamine reuptake can also lead to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can have various psychological and physiological effects .

Pharmacokinetics

The pharmacokinetics of 5-MeO-DALT are characterized by its quick onset and rapid drop-off . This means that the compound is rapidly absorbed and distributed in the body, and its effects can be felt within minutes of administration. These effects also tend to dissipate quickly . The metabolism and cytochrome P450 inhibition of 5-MeO-DALT have been described in scientific literature

Result of Action

The molecular and cellular effects of 5-MeO-DALT’s action are primarily related to its interaction with the 5-HT receptors and its inhibition of monoamine reuptake. This can lead to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can cause various psychological effects, including altered perception and mood . In some cases, the compound can cause acute delirium and rhabdomyolysis .

Analyse Biochimique

Biochemical Properties

N,N-Diallyl-5-methoxytryptamine binds to various serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 1E, 5-HT 2A, 5-HT 2B, 5-HT 2C, and 5-HT 6 . It also interacts with α 2A, α 2B, α 2C, H 1, κ-opioid, σ 1, and σ 2 receptors . Furthermore, it acts as a DAT and SERT monoamine reuptake inhibitor .

Cellular Effects

The effects of this compound on cells are not fully characterized. It is known that it can cause acute delirium

Molecular Mechanism

It is known to bind to various receptors and act as a monoamine reuptake inhibitor

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by a quick onset and rapid drop-off . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

The metabolic pathways of this compound involve several aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and combinations thereof . The main cytochrome P450 enzymes involved in its metabolism are CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-méthoxy-N,N-diallyltryptamine implique la réaction du 5-méthoxyindole avec la N,N-diallylamine. La réaction se produit généralement en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est réalisée dans un solvant organique comme le diméthylformamide ou le tétrahydrofurane à des températures élevées .

Méthodes de production industrielle

La production industrielle de la 5-méthoxy-N,N-diallyltryptamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles afin de garantir un rendement élevé et une pureté élevée du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La 5-méthoxy-N,N-diallyltryptamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium sur carbone ou des acides spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les tryptamines réduites et les dérivés de la tryptamine substituée .

Applications de la recherche scientifique

La 5-méthoxy-N,N-diallyltryptamine a été étudiée pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles de l'humeur et des céphalées en grappes. Elle a également été utilisée dans la recherche pour comprendre la pharmacologie des tryptamines et leurs interactions avec les récepteurs de la sérotonine . De plus, le composé a été étudié pour son utilisation potentielle en toxicologie légale et en chimie analytique .

Mécanisme d'action

Le mécanisme d'action de la 5-méthoxy-N,N-diallyltryptamine implique son interaction avec divers récepteurs de la sérotonine, notamment les récepteurs 5-HT1A, 5-HT2A et 5-HT2C. Le composé agit comme un agoniste à ces récepteurs, ce qui entraîne une libération accrue de sérotonine et une modulation de l'activité des neurotransmetteurs. Cette interaction est responsable de ses effets psychoactifs et thérapeutiques .

Applications De Recherche Scientifique

5-methoxy-N,N-diallyltryptamine has been studied for its potential therapeutic applications, particularly in the treatment of mood disorders and cluster headaches. It has also been used in research to understand the pharmacology of tryptamines and their interactions with serotonin receptors . Additionally, the compound has been explored for its potential use in forensic toxicology and analytical chemistry .

Comparaison Avec Des Composés Similaires

Composés similaires

5-méthoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) : Structure similaire, mais propriétés pharmacologiques différentes.

5-méthoxy-N,N-diméthyltryptamine (5-MeO-DMT) : Connu pour ses effets psychoactifs puissants et sa durée d'action plus courte.

N,N-diallyltryptamine (DALT) : Manque le groupe méthoxy et possède des propriétés psychoactives différentes

Unicité

La 5-méthoxy-N,N-diallyltryptamine est unique en raison de son interaction spécifique avec les récepteurs de la sérotonine et de ses applications thérapeutiques potentielles. Son apparition rapide et sa courte durée d'action la distinguent des autres tryptamines .

Activité Biologique

N,N-Diallyl-5-methoxytryptamine, commonly referred to as 5-MeO-DALT, is a synthetic tryptamine derivative that exhibits significant biological activity, particularly at serotonin receptors. This article delves into its pharmacological profile, effects on the central nervous system, and relevant case studies that illustrate its impact on human health.

Pharmacological Profile

5-MeO-DALT primarily interacts with various serotonin (5-HT) receptors, which play crucial roles in mood regulation, cognition, and perception. The compound shows notable activity at the following receptors:

| Receptor | Activity |

|---|---|

| 5-HT1A | High |

| 5-HT1D | High |

| 5-HT2B | High |

| 5-HT6 | High |

| 5-HT7 | High |

| 5-HT2A | Moderate |

Research indicates that while 5-MeO-DALT is less active at the 5-HT2A receptor compared to other psychedelics, it still contributes to psychotropic effects through its action on other serotonin subtypes .

Biological Effects

The biological effects of 5-MeO-DALT can be categorized into therapeutic potential and adverse reactions:

Therapeutic Potential

There is emerging interest in the therapeutic applications of 5-MeO-DALT, particularly for mood disorders. Its serotonergic activity suggests potential benefits in treating depression and anxiety disorders. Studies have shown that compounds like 5-MeO-DALT may enhance mood and induce feelings of euphoria .

Adverse Reactions

Despite its potential therapeutic uses, 5-MeO-DALT has been associated with several adverse effects:

- Acute Delirium : Reports indicate cases of acute delirium following use, characterized by confusion and altered mental status .

- Rhabdomyolysis : There are documented instances where users developed rhabdomyolysis, a serious condition resulting from muscle breakdown .

- Neurological Symptoms : A case study highlighted myoclonus as a neurological manifestation of 5-MeO-DALT abuse, raising concerns about its safety profile .

Case Studies

Several case studies provide insights into the real-world implications of using 5-MeO-DALT:

- Case of Acute Toxicity : A young adult presented to an emergency room after ingesting a capsule containing an unknown quantity of 5-MeO-DALT. Symptoms included severe agitation, tachycardia, and rhabdomyolysis. The patient required intensive care but ultimately recovered .

- Myoclonus Induction : A report detailed the first known case of myoclonus linked to 5-MeO-DALT use. The patient exhibited involuntary muscle jerks and was treated with benzodiazepines for sedation .

- Fatal Incident : In a tragic case, a man under the influence of 5-MeO-DALT was involved in a fatal accident. Post-mortem analysis revealed significant levels of the compound alongside alcohol, indicating potential interactions that could exacerbate impairments in motor function .

Propriétés

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRHWEAUHXYNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239169 | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928822-98-4 | |

| Record name | 5-MeO-DALT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928822-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928822984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25VK0QTAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.